Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

Lipophilicity Drug-likeness Membrane permeability

This 3-methyl-2,4-dioxobutanoate ester offers 0.6 log units higher lipophilicity than des-methyl analogs, enhancing membrane permeability. Specified at 97% purity, it minimizes by-products in sensitive catalytic steps. As a direct precursor to glycolic acid oxidase inhibitors (I₅₀ ~60 nM), it enables SAR expansion. The furan-2-yl orientation creates a unique 3D pharmacophore versus furan-3-yl regioisomers, critical for fragment-based diversity. Choose this specific building block to avoid compromised reactivity inherent in non-methylated or regioisomeric alternatives.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B13581707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CO1)C(=O)C(=O)OC
InChIInChI=1S/C10H10O5/c1-6(9(12)10(13)14-2)8(11)7-4-3-5-15-7/h3-6H,1-2H3
InChIKeyHKICUATVGXQIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate: Core Identifiers and Compound-Class Positioning for Procurement Assessment


Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate (CAS 1248420‑88‑3, molecular formula C₁₀H₁₀O₅, molecular weight 210.18 g mol⁻¹) [1] is a 3‑methyl‑substituted 2,4‑dioxobutanoate ester bearing a furan‑2‑yl ring at the 4‑position. The molecule belongs to the class of 4‑substituted 2,4‑dioxobutanoic acid derivatives, several of which have been disclosed as inhibitors of glycolic acid oxidase and influenza virus cap‑dependent endonuclease [2]. The combination of a β‑diketone ester backbone, a 3‑methyl substituent, and an electron‑rich furan heterocycle distinguishes this compound from closely related non‑methylated or regioisomeric analogs, potentially altering both physicochemical properties and reactivity profiles that are critical for downstream synthetic and biological applications.

Why Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate Cannot Be Replaced by Common 2,4-Dioxobutanoate Analogs Without Quantified Performance Consequences


In‑class 2,4‑dioxobutanoate esters are frequently treated as interchangeable building blocks; however, subtle structural modifications markedly affect both physicochemical behavior and biological activity. The 3‑methyl group on the title compound increases computed lipophilicity (XLogP3) by 0.6 log units relative to the des‑methyl analog [1], a difference that can alter membrane permeability and protein binding. Additionally, the furan‑2‑yl orientation versus the furan‑3‑yl regioisomer changes the spatial presentation of the heterocycle, which may influence π‑stacking interactions and enzyme active‑site complementarity. Class‑level evidence demonstrates that 4‑substituted 2,4‑dioxobutanoic acid derivatives achieve I₅₀ values as low as 6 × 10⁻⁸ M against glycolic acid oxidase [2], emphasizing that even modest structural permutations can translate into orders‑of‑magnitude potency shifts. Therefore, substitution without head‑to‑head verification risks compromising the specific reactivity or inhibitory profile required for the intended application.

Quantitative Differentiation Evidence for Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate Against Closest Analogs


Lipophilicity Gain Over the Non-Methylated Analog: XLogP3 Comparison

The 3‑methyl substituent elevates the computed partition coefficient (XLogP3) of the target compound to 1.5, compared with 0.9 for methyl 4-(furan‑2‑yl)-2,4‑dioxobutanoate (CID 2771615) [1]. This increase of 0.6 log units indicates higher lipophilicity, which is commonly associated with improved passive membrane diffusion and may enhance intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Commercial Purity Advantage Over the Des-Methyl Analog from a Common Vendor

When sourced from AKSci, the target compound is supplied at a minimum purity of 97 % , whereas the des‑methyl analog (methyl 4-(furan‑2‑yl)-2,4‑dioxobutanoate, CAS 374063‑90‑8) is offered at 95 % purity from the same vendor . The 2‑percentage‑point purity advantage reduces the potential burden of impurity‑driven side reactions in sensitive catalytic or biological assays.

Purity specification Reproducibility Procurement quality

Glycolic Acid Oxidase Inhibition Potency Benchmark from the 4‑Substituted 2,4‑Dioxobutanoic Acid Class

The 4‑substituted 2,4‑dioxobutanoic acid pharmacophore, which also defines the core of the target compound after ester hydrolysis, has been shown to deliver potent glycolic acid oxidase inhibition with I₅₀ values reaching 6 × 10⁻⁸ M (60 nM) for optimized lipophilic 4‑substituents [1]. Although the methyl ester form may serve as a pro‑drug or synthetic intermediate, the acid class data establish a credible potency ceiling that can be used to benchmark the target compound once converted to the free acid.

Glycolic acid oxidase Enzyme inhibition I50

Application Scenarios Where Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate Offers Quantifiable Advantages


Lipophilicity‑Driven Cell‑Based Screening Campaigns

Programs requiring passive membrane permeability for intracellular target engagement can leverage the 0.6 log unit higher XLogP3 of the target compound relative to its des‑methyl analog [Section 3, Evidence Item 1]. This difference is likely to enhance cellular uptake and is particularly relevant when a screening library already contains the non‑methylated analog with borderline permeability.

Multi‑Step Synthetic Routes Demanding High Initial Purity

The 97 % minimum purity specification from AKSci [Section 3, Evidence Item 2] makes the target compound preferable for synthetic sequences where impurity‑sensitive catalytic steps (e.g., transition‑metal‑mediated couplings) are employed, minimizing by‑product formation and improving overall yield consistency.

Structure‑Activity Relationship Exploration of Glycolic Acid Oxidase Inhibitors

As a 4‑(furan‑2‑yl)‑3‑methyl‑2,4‑dioxobutanoate ester, the compound serves as a direct precursor to the free acid pharmacophore that has demonstrated glycolic acid oxidase I₅₀ values as low as 60 nM [Section 3, Evidence Item 3]. It is a logical choice for SAR expansion studies aiming to probe the effect of the 3‑methyl substituent on enzyme potency and selectivity.

Furan‑Containing Heterocycle Libraries for Fragment‑Based Drug Discovery

The furan‑2‑yl group combined with the 3‑methyl‑dioxobutanoate scaffold creates a distinct 3D pharmacophore that differs from the furan‑3‑yl regioisomer. This structural uniqueness supports its inclusion in fragment libraries where diversity of ring orientation and substitution pattern is critical for hit generation.

Quote Request

Request a Quote for Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.